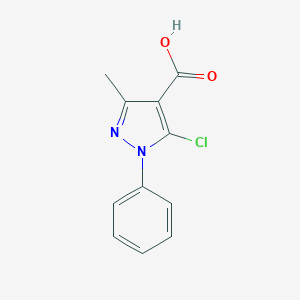
Acide 5-chloro-3-méthyl-1-phényl-1H-pyrazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-Cl-MPCA) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. This compound is a member of the pyrazole family, which are heterocyclic compounds that contain a five-membered ring of atoms consisting of three carbon atoms and two nitrogen atoms. 5-Cl-MPCA has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés du pyrazole
Le composé est utilisé dans la synthèse de nouveaux dérivés du pyrazole. Sa structure cristalline a été déterminée par diffraction des rayons X . Cela en fait un intermédiaire précieux dans la production de divers autres composés .
Applications biologiques et pharmaceutiques
Le cycle pyrazole, qui fait partie de ce composé, se retrouve dans de nombreux composés biologiquement et pharmaceutiquement actifs . Les pyrazoles et leurs dérivés ont attiré l'attention en raison de leur large spectre d'activités biologiques, telles que les activités antimicrobiennes, anti-inflammatoires, antivirales, anticancéreuses, insecticides, herbicides et régulatrices de la croissance des plantes .
Inhibition de la corrosion
Le 5-chloro-3-méthyl-1-phényl-1H-pyrazole-4-carbaldéhyde, un dérivé du composé, a été étudié pour ses propriétés de protection contre la corrosion de l'acier doux dans HCl . On a constaté que l'efficacité de la protection diminue avec l'augmentation de la température et de la concentration d'acide, mais augmente avec l'augmentation de la concentration de l'inhibiteur .
Inhibition de la D-amino-acide oxydase
L'acide 3-méthylpyrazole-5-carboxylique, un composé apparenté, est un inhibiteur puissant et sélectif de la D-amino-acide oxydase. Il protège les cellules DAO du stress oxydatif induit par la D-sérine .
Synthèse de thiolates, d'azides, d'amines et d'hétérocycles pyrazolo-fusionnés
Le composé est un intermédiaire très polyvalent pour la synthèse de thiolates, d'azides, d'amines et d'hétérocycles pyrazolo-fusionnés via des réactions de cyclocondensation .
Synthèse de pyrazoloquinoléines
La réaction des 5-aminopyrazoles et des dérivés o-halogénés des acides carboxyliques aromatiques présente une certaine importance dans la synthèse de pyrazoloquinoléines substituées en position 4-chlore/brome ou hydroxyle .
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known for their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in polar organic solvents and its stability under normal temperature and pressure suggest that it may have favorable bioavailability .
Result of Action
Pyrazole derivatives are known for their wide spectrum of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The compound’s stability under normal temperature and pressure suggests that it may be relatively resistant to environmental changes .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROPFLQDDMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356998 |
Source


|
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140-38-1 |
Source


|
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?
A1: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (hereinafter referred to as the "compound") is characterized by the following:
- Molecular Formula: C11H9ClN2O2 []
- Molecular Weight: 236.65 g/mol []
- Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []
Q2: What are the antibacterial activities of the compound and its copper(II) complex?
A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []
Q3: How can 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid be used in organic synthesis?
A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


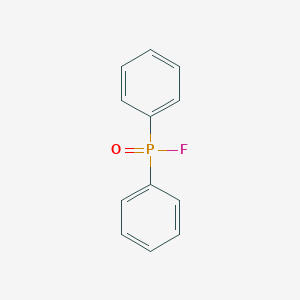
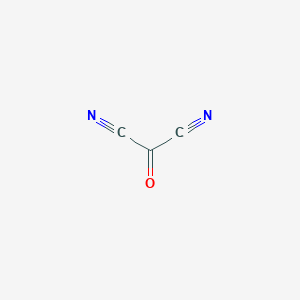

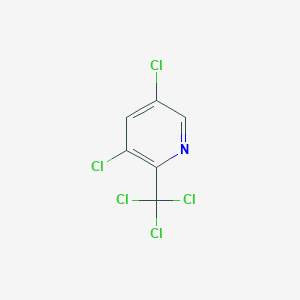
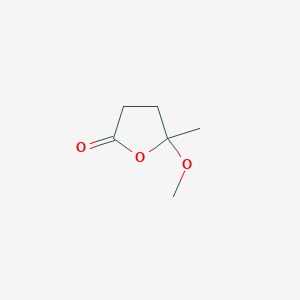
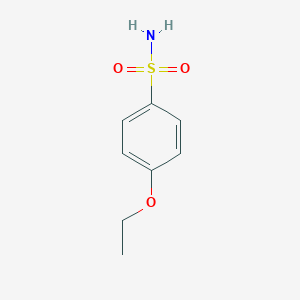

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
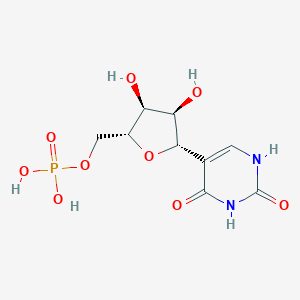
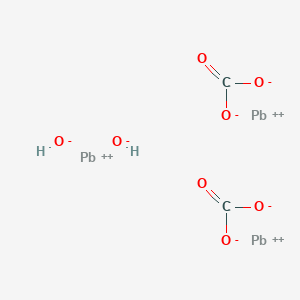

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)